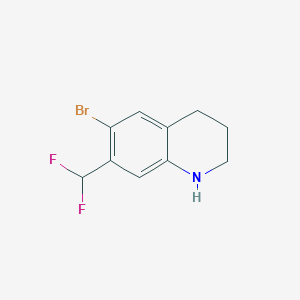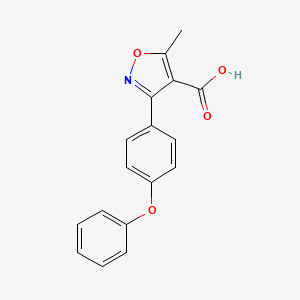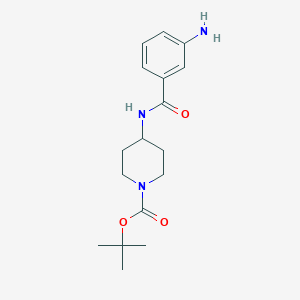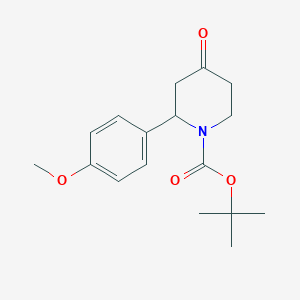
6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline, also known as 6-Br-7-DFM-THQ, is a synthetic, fluorinated quinoline derivative that has been investigated for its potential use in medicinal chemistry and drug discovery. This compound has been studied for its ability to interact with a variety of biological targets and is currently being explored for its potential applications in medical research.
Applications De Recherche Scientifique
Ceramide Bioactivity Assessment
The compound has been utilized as a tool to assess the bioactivity of natural, long-chain ceramides. Researchers have synthesized ceramides conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group, which can be released efficiently with light in aqueous solutions at neutral pH. This application provides a new method to study ceramide properties in biological systems .
Radiotracer for PET Imaging
6-Bromo-7-[11C]methylpurine, a derivative of the compound, serves as a radiotracer for positron emission tomography (PET) to measure multidrug resistance-associated protein 1 (MRP1) transport activity in different tissues. This application is significant for advancing clinical diagnostics and understanding tissue-specific drug resistance mechanisms .
Thiol Caging and Chemical Patterning
The compound has been used for thiol caging and three-dimensional chemical patterning. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc), a related compound, is an efficient multi-photon labile protecting group. This application is crucial for creating precise chemical patterns in biomaterials research .
Synthesis of Investigational Medicinal Products
The compound’s derivatives are being explored for the synthesis of investigational medicinal products. The ability to create regioselective compounds with specific isotopic labeling is valuable for developing new drugs and conducting preclinical studies .
Non-Clinical Toxicity Studies
Researchers have conducted non-clinical toxicity studies using derivatives of the compound to ensure safety and tolerability in humans. Such studies are essential for the development of new radiotracers and therapeutic agents .
Human Dosimetry Estimates
The compound’s derivatives have been used to estimate human dosimetry based on animal PET data. This application is important for determining safe levels of radiotracer administration in clinical settings .
Regioselective Radiosynthesis
Advancements in regioselective radiosynthesis of the compound’s derivatives have been reported. This technique is crucial for producing high-purity radiotracers for medical imaging .
Study of Multidrug Resistance Mechanisms
The compound’s derivatives are used to study multidrug resistance mechanisms in cancer research. Understanding these mechanisms can lead to the development of more effective cancer treatments .
Mécanisme D'action
Biochemical Pathways
It’s worth noting that similar compounds have been used to study ceramide’s properties . Ceramides play a crucial role in cellular signaling related to apoptosis, cell growth, differentiation, and senescence .
Result of Action
Related compounds have shown potential in assessing the activity of multidrug resistance-associated protein 1 (mrp1) in the brain and lungs of rodents .
Propriétés
IUPAC Name |
6-bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-8-4-6-2-1-3-14-9(6)5-7(8)10(12)13/h4-5,10,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQFNDARSIHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)


![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)
![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)
